molecular formula C12H9N3O2 B360792 5-methyl-8-nitro-5H-pyrido[4,3-b]indole CAS No. 133415-03-9

5-methyl-8-nitro-5H-pyrido[4,3-b]indole

Cat. No.: B360792
CAS No.: 133415-03-9
M. Wt: 227.22g/mol
InChI Key: KKAZBBJRXDFIAA-UHFFFAOYSA-N
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Description

5-methyl-8-nitro-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused pyridine and indole ring system, with a methyl group at the 5-position and a nitro group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-8-nitro-5H-pyrido[4,3-b]indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for this purpose . Another method involves the reduction of nitrobenzene derivatives followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-methyl-8-nitro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-8-nitro-5H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-8-nitro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-8-nitro-5H-pyrido[4,3-b]indole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-8-nitropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-14-11-3-2-8(15(16)17)6-9(11)10-7-13-5-4-12(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZBBJRXDFIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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